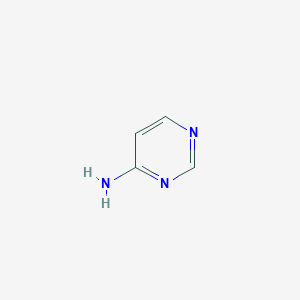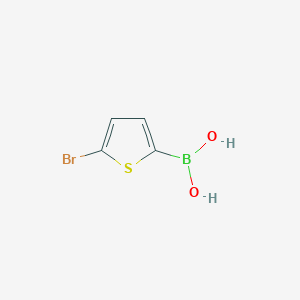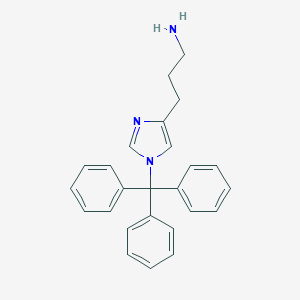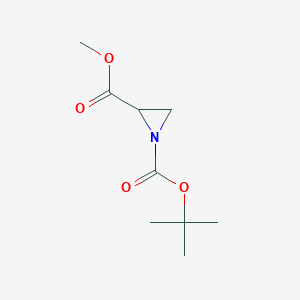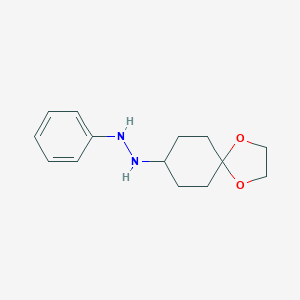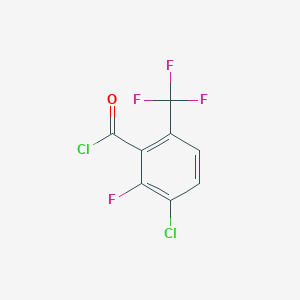
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2Cl2F4O. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .
Mode of Action
As a building block in pharmaceutical synthesis, it likely interacts with other compounds to form new structures with therapeutic potential .
Pharmacokinetics
As a chemical used in the synthesis of pharmaceutical compounds, its pharmacokinetic properties would likely depend on the final compound it is incorporated into .
Result of Action
As a building block in pharmaceutical synthesis, its effects would likely be determined by the final compound it forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid+SOCl2→3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Uniqueness
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of chloro, fluoro, and trifluoromethyl groups enhances its electrophilicity and makes it a valuable intermediate in various chemical transformations.
Properties
CAS No. |
186517-45-3 |
|---|---|
Molecular Formula |
C8H2Cl2F4O |
Molecular Weight |
261.00 g/mol |
IUPAC Name |
2-chloro-3-fluoro-6-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2Cl2F4O/c9-6-4(11)2-1-3(8(12,13)14)5(6)7(10)15/h1-2H |
InChI Key |
QXSLFEJMHHTJAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)F |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


